4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
Similar compounds have been found to targetcyclo-oxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins . This inhibition is achieved by blocking the action of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins through the action of COX enzymes . By inhibiting these enzymes, the compound can reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential role in inhibiting prostaglandin biosynthesis . This could make it a potential candidate for the development of new anti-inflammatory drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4,7-dimethyl-2-aminobenzothiazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with various functional groups.
Oxidation and Reduction Reactions: Formation of oxidized or reduced benzothiazole derivatives.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-tubercular and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
4-chlorobenzamide: A simpler analogue with similar functional groups.
4,7-dimethylbenzothiazole: A related compound with a similar core structure but lacking the benzamide moiety.
Uniqueness
4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its chloro, dimethyl, and benzamide functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-3-4-10(2)14-13(9)18-16(21-14)19-15(20)11-5-7-12(17)8-6-11/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYXHJPWBATSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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